4-Fluoro-4-phenylpiperidine hydrochloride

描述

Historical Context and Development

The development of this compound emerges from a broader historical trajectory in piperidine chemistry that spans several decades of pharmaceutical research. The foundation for this compound's significance can be traced to the recognition of 4-phenylpiperidine as a crucial structural motif in opioid pharmacology, where it serves as the base structure for various important analgesic compounds including pethidine (meperidine), ketobemidone, alvimopan, loperamide, and diphenoxylate. This historical precedent established the 4-phenylpiperidine scaffold as a privileged structure in medicinal chemistry, capable of interacting with critical biological targets while maintaining favorable pharmacokinetic properties.

The introduction of fluorine substitution into this established scaffold represents a more recent development in the evolution of piperidine-based pharmaceuticals. Fluorine incorporation has become increasingly recognized as a valuable strategy in drug design, particularly for its ability to modulate molecular properties such as lipophilicity, metabolic stability, and receptor binding affinity. The specific positioning of fluorine at the 4-position alongside the phenyl group creates a unique molecular architecture that distinguishes this compound from earlier generations of piperidine derivatives.

Research efforts focusing on 4-phenylpiperidine derivatives have expanded significantly over the past two decades, with particular emphasis on understanding structure-activity relationships and optimizing pharmaceutical properties. The synthesis and characterization of this compound represents part of this broader investigative effort, where systematic structural modifications have been explored to enhance therapeutic potential while minimizing undesirable effects. The compound's development reflects modern pharmaceutical chemistry's emphasis on precision molecular design, where specific atomic substitutions are employed to achieve targeted biological outcomes.

Position within Piperidine Derivative Classification

This compound occupies a distinctive position within the extensive classification system of piperidine derivatives, representing a convergence of several important structural modification strategies. Piperidine derivatives constitute one of the most significant classes of heterocyclic compounds in pharmaceutical chemistry, with their presence documented in more than twenty distinct classes of pharmaceuticals as well as numerous naturally occurring alkaloids. The systematic classification of these compounds typically considers factors such as substitution patterns, functional group modifications, and stereochemical arrangements.

Within this classification framework, this compound belongs to the subcategory of 4,4-disubstituted piperidines, where two different substituents occupy the same carbon position on the piperidine ring. This structural arrangement creates a quaternary carbon center that imparts unique conformational properties to the molecule. The presence of both an aromatic phenyl group and a halogen substituent further classifies this compound as a halogenated arylpiperidine, a designation that reflects its dual chemical character and enhanced molecular complexity.

The compound's relationship to its parent structure, 4-phenylpiperidine, provides important context for understanding its position within piperidine derivative classification. 4-Phenylpiperidine itself represents a fundamental building block in pharmaceutical chemistry, characterized by a molecular formula of C₁₁H₁₅N and molecular weight of 161.24 grams per mole. The systematic introduction of fluorine substitution transforms this parent compound into a more complex derivative with modified electronic properties and enhanced pharmaceutical potential.

| Compound Classification | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 4-Phenylpiperidine (Parent) | C₁₁H₁₅N | 161.24 | Single phenyl substitution |

| 4-Fluoro-4-phenylpiperidine | C₁₁H₁₄FN | 179.23 | Phenyl + fluorine substitution |

| 4-Fluoro-4-phenylpiperidine HCl | C₁₁H₁₅ClFN | 215.7 | Salt form with enhanced stability |

Significance in Chemical and Pharmaceutical Research

The significance of this compound in contemporary chemical and pharmaceutical research extends across multiple dimensions of scientific investigation, encompassing synthetic methodology development, structure-activity relationship studies, and potential therapeutic applications. Research findings demonstrate that this compound serves as both a valuable synthetic intermediate and a biologically active entity in its own right, contributing to advances in medicinal chemistry and pharmaceutical development.

In synthetic chemistry research, this compound has emerged as an important model compound for studying fluorination strategies and their effects on molecular properties. The compound's synthesis typically involves sophisticated chemical transformations, including fluorination reactions using reagents such as Selectfluor or diethylaminosulfur trifluoride, followed by acidification to generate the hydrochloride salt. These synthetic approaches have contributed to broader understanding of fluorine chemistry and its applications in pharmaceutical molecule construction.

The compound's pharmaceutical research significance is particularly evident in its relationship to neurotransmitter system modulation. Research investigations have demonstrated that 4-fluoro-4-phenylpiperidine derivatives can interact with specific biological targets, including enzymes and receptors within neurological pathways. The structural features that enable these interactions, particularly the combination of aromatic substitution and fluorine incorporation, have provided valuable insights into molecular recognition mechanisms and structure-activity relationships in pharmaceutical chemistry.

Recent scientific literature has highlighted the compound's potential applications across multiple therapeutic areas. Research conducted on related 4-phenylpiperidine derivatives has demonstrated significant biological activities, including antimicrobial and antifungal effects, with specific studies showing enhanced activity against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, and Escherichia coli. Additionally, antifungal activity has been documented against Aspergillus niger and Candida albicans, suggesting broad-spectrum antimicrobial potential for this class of compounds.

The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly recognized as a valuable strategy for enhancing drug-like properties, and this compound exemplifies this approach. Research findings indicate that fluorine substitution can significantly improve metabolic stability, alter lipophilicity profiles, and enhance receptor binding selectivity compared to non-fluorinated analogs. These property modifications have important implications for pharmaceutical development, potentially leading to improved therapeutic outcomes and reduced side effect profiles.

| Research Application | Key Findings | Significance |

|---|---|---|

| Antimicrobial Activity | Active against S. aureus, B. subtilis, S. typhi, E. coli | Broad-spectrum bacterial coverage |

| Antifungal Properties | Effective against A. niger, C. albicans | Potential antifungal applications |

| Synthetic Methodology | Advanced fluorination techniques | Improved synthetic strategies |

| Structure-Activity Studies | Enhanced lipophilicity and stability | Optimized pharmaceutical properties |

The compound's role in contemporary pharmaceutical research extends to its utility as a building block for more complex molecular architectures. Research teams have employed this compound in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders and pain management applications. The compound's ability to serve as a versatile synthetic intermediate while maintaining its own biological activity profiles makes it particularly valuable in drug discovery and development programs.

Structure

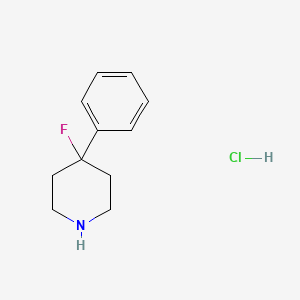

2D Structure

属性

IUPAC Name |

4-fluoro-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHBLOUKDHUYIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90672912 | |

| Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056382-25-2 | |

| Record name | 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90672912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-4-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Fluorination-Based Synthesis

According to WO2001002357A2, a key approach involves preparing 4-(4'-fluorophenyl)piperidines by reacting a precursor compound with a fluorinating agent early in the synthesis. This method aims to introduce the fluorine atom at an early stage; however, a significant drawback is the loss of fluorine during subsequent steps due to side reactions or formation of unwanted isomers.

- Starting from 4-(4'-aminophenyl)pyridine derivatives.

- Diazotization followed by fluorination using ammonium tetrafluoroborate.

- Subsequent reduction and functional group transformations to obtain the desired piperidine structure.

Reaction conditions and yields:

| Step | Conditions | Yield / Purity |

|---|---|---|

| Diazotization & fluorination | 0°C, 15% HCl, sodium nitrite, ammonium tetrafluoroborate, overnight stirring | Not explicitly stated |

| Reduction | Use of suitable reducing agents (e.g., catalytic hydrogenation) | 68% yield, 95% purity |

This method emphasizes the use of mild conditions and selective fluorination but suffers from fluorine loss and relatively moderate yields.

Multi-Step Synthesis via Phenylpiperidine Hydrochloride Intermediates

A more industrially viable synthetic route is described in CN113603630B, which, although focused on 4-phenylpiperidine hydrochloride, provides a valuable framework adaptable for fluorinated analogues.

Summary of the four-step synthesis:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Addition reaction of 1-benzyl-4-piperidone with phenylmagnesium bromide (Grignard reagent) | Solvents: diethyl ether, THF, toluene; inert atmosphere (argon or nitrogen); 0-25°C | Molar ratio phenylmagnesium bromide: 1.0-2.2:1 |

| 2 | Elimination reaction to form unsaturated intermediate | Reagents: phosphorus pentoxide, sulfuric acid, or trifluoroacetic acid; solvents: benzene, toluene; 70-120°C, 2-6 hours | Molar ratio reagent to intermediate: 2-8:1 |

| 3 | Catalytic hydrogenation to reduce double bonds and remove benzyl protecting group | Catalysts: Pd@ZIF-8, Pd@MOF-5, others; solvents: ethyl acetate, methanol; hydrogen atmosphere at normal pressure; 24-96 hours | Catalyst:substrate ratio 0.01-0.1:1 |

| 4 | Formation of hydrochloride salt by reaction with hydrogen chloride gas or HCl solution | Solvents: ethanol, ethyl acetate, methanol; precipitation and filtration | Final yield 75-88%, purity >95% by HPLC |

Analytical data for final product:

- 1H NMR (400 MHz, MeOD): δ 7.35–7.25 (m, 4H), 7.22 (t, J=7.1 Hz, 1H), 3.50 (d, J=12.7 Hz, 2H), 3.14 (td, J=12.9, 3.1 Hz, 2H), 2.90 (tt, J=12.0, 3.7 Hz, 1H), 2.05 (d, J=14.0 Hz, 2H), 1.95 (ddd, J=17.0, 13.5, 3.9 Hz, 2H)

- 13C NMR (100 MHz, MeOD): δ 145.44, 129.76, 127.92, 127.67, 45.65, 41.07, 31.12

- HPLC: C18 column, methanol:water 1:1, flow rate 1 mL/min

This method is noted for its industrial applicability due to simple raw materials, mild conditions, and high yields.

Comparative Analysis of Preparation Methods

Notes on Fluorine Incorporation

- Fluorine is typically introduced via fluorinated starting materials or by electrophilic fluorination.

- Early introduction of fluorine can lead to losses during synthesis due to side reactions.

- Alternative strategies involve using fluorinated aromatic precursors to build the piperidine ring, minimizing fluorine loss.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization & fluorination | Sodium nitrite, NH4BF4, 15% HCl | 0 | Overnight | Not specified | Fluorine introduction step |

| Grignard addition | Phenylmagnesium bromide, inert gas, organic solvent | 0 to RT | Until complete (TLC) | High | Formation of intermediate compound |

| Elimination | P2O5 or strong acid, organic solvent | 70-120 | 2-6 | Moderate | Formation of unsaturated intermediate |

| Hydrogenation | Pd catalyst, H2 atmosphere, organic solvent | RT | 24-96 | High | Reduction and benzyl deprotection |

| Hydrochloride salt formation | HCl gas or solution, organic solvent | RT | - | High | Precipitation and purification |

化学反应分析

Types of Reactions: 4-Fluoro-4-phenylpiperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxidation can yield various oxides or carboxylic acids.

Reduction Products: Reduction can produce amines or other reduced derivatives.

Substitution Products: Substitution reactions can lead to the formation of different substituted piperidines.

科学研究应用

Pharmaceutical Development

4-Fluoro-4-phenylpiperidine hydrochloride is a crucial intermediate in the development of several pharmaceuticals, particularly analgesics and antidepressants. Its structural properties allow for modifications that enhance the efficacy and safety profiles of these drugs. For instance, it is involved in synthesizing paroxetine, an antidepressant known for its selective serotonin reuptake inhibition . The compound's fluorine atom contributes to its pharmacological activity by improving binding affinity to target receptors.

Neuroscience Research

This compound is extensively used in neuroscience to study the central nervous system's mechanisms. Research utilizing this compound has provided insights into neuroactive compounds' effects on neurotransmitter systems, particularly those related to mood regulation and pain perception . By examining its interactions with various receptors, scientists can better understand conditions such as depression and chronic pain.

Drug Formulation

In drug formulation, this compound enhances the solubility and bioavailability of active pharmaceutical ingredients. This property is essential for improving the overall therapeutic effectiveness of medications . Its incorporation into formulations allows for better absorption and distribution within biological systems, leading to improved patient outcomes.

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry, particularly in chromatographic techniques such as high-performance liquid chromatography (HPLC). It aids in the accurate quantification of related compounds within complex mixtures . This application is vital for quality control in pharmaceutical manufacturing and research settings.

Behavioral Studies

Researchers utilize this compound in animal models to investigate the effects of psychoactive substances. These studies contribute to understanding addiction mechanisms and behavioral disorders . By observing the behavioral changes induced by this compound, scientists can identify potential therapeutic targets for treating substance use disorders.

Table: Summary of Key Research Findings

作用机制

The mechanism by which 4-Fluoro-4-phenylpiperidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an agonist or antagonist at specific receptors, enzymes, or other biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

相似化合物的比较

Molecular Structure and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are heavily influenced by substituents. Below is a structural comparison:

Key Observations :

Physicochemical Properties

Limited solubility and stability data are available for most compounds.

Key Observations :

Key Observations :

Pharmacological and Regulatory Profiles

Key Observations :

- 4-Fluoro-4-phenylpiperidine HCl is implicated in modulating P-glycoprotein, a drug efflux pump, which could enhance the efficacy of co-administered therapeutics .

- Compounds like 4-(diphenylmethoxy)piperidine HCl face stricter regulatory scrutiny due to their classification as new chemical substances in China .

生物活性

4-Fluoro-4-phenylpiperidine hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active agents, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 215.7 g/mol. Its structure features a fluorine atom at the 4-position of the piperidine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for serotonin receptors, which may influence neurotransmitter activity and contribute to its potential antidepressant effects.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug-drug interactions.

- Cellular Signaling : The compound modulates cellular signaling pathways, influencing gene expression related to oxidative stress responses and metabolic processes.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. These compounds have shown promise in inhibiting cell growth and metastasis in vitro and in vivo.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Specifically, it has been evaluated for its efficacy against Mycobacterium tuberculosis, showing significant inhibitory effects in structure-activity relationship (SAR) studies .

Analgesic Effects

The compound's structural similarities to known analgesics suggest potential use in pain management. Conformational studies have indicated that specific orientations of the phenyl group enhance analgesic potency .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption and Distribution : The compound's lipophilicity influences its absorption rate and distribution within biological systems.

- Metabolism : It undergoes metabolic transformations primarily via cytochrome P450 pathways, impacting its efficacy and safety profile.

- Excretion : The elimination routes are essential for determining dosing regimens and potential accumulation in tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Against M. tuberculosis :

-

Neuropharmacological Applications :

- Investigations into the compound's interaction with serotonin receptors revealed its potential as a therapeutic agent in mood disorders.

- Its derivatives have been studied for their ability to inhibit serotonin uptake, suggesting applications in antidepressant development.

-

Toxicological Studies :

- Animal studies indicated that high doses could lead to neurotoxicity and hepatotoxicity, necessitating careful consideration of dosing strategies in therapeutic contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。